(1-Ethyl-1H-pyrazol-4-yl)methanamine

Imidazoline I2 Receptor Blood Pressure Regulation Insulin Secretion

(1-Ethyl-1H-pyrazol-4-yl)methanamine (CAS 856696-09-8) is a primary amine belonging to the pyrazole class of heterocyclic compounds. It possesses a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 856696-09-8
Cat. No. B1348842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1H-pyrazol-4-yl)methanamine
CAS856696-09-8
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CN
InChIInChI=1S/C6H11N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3,7H2,1H3
InChIKeyMIAQYVFWXDEYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (1-Ethyl-1H-pyrazol-4-yl)methanamine (CAS 856696-09-8) for Research: Properties & Procurement Data


(1-Ethyl-1H-pyrazol-4-yl)methanamine (CAS 856696-09-8) is a primary amine belonging to the pyrazole class of heterocyclic compounds. It possesses a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . As a small molecule building block, it is typically supplied with a standard purity of 95%, often in liquid form, and is utilized across a range of chemical and biological research applications [1].

Procurement Guide: Why (1-Ethyl-1H-pyrazol-4-yl)methanamine Cannot Be Readily Substituted


In procurement and experimental design, substituting one pyrazole methanamine for another is not trivial. Small structural modifications, such as the presence and position of an N-alkyl group or the substitution pattern on the pyrazole ring, can lead to significant and unpredictable differences in physicochemical properties (e.g., LogP, pKa) and biological activity profiles. For instance, the ethyl group on the target compound influences its predicted LogP value , affecting solubility and membrane permeability relative to unsubstituted or methyl-substituted analogs. Furthermore, a patent application has demonstrated that even minor modifications to the (1H-pyrazol-4-yl)methanamine core can lead to substantial changes in enzyme inhibitory activity, underscoring that these are not interchangeable building blocks [1]. The following quantitative evidence outlines specific, measurable differentiators for (1-Ethyl-1H-pyrazol-4-yl)methanamine.

Quantitative Differentiators for (1-Ethyl-1H-pyrazol-4-yl)methanamine (CAS 856696-09-8)


Imidazoline I2 Receptor Agonism as a Selective Research Tool

(1-Ethyl-1H-pyrazol-4-yl)methanamine is specifically identified as a selective agonist for the imidazoline I2 receptor . In contrast, a related high-affinity I2 receptor agonist, 2-BFI (2-(2-benzofuranyl)-2-imidazoline), exhibits a binding affinity (Ki) of 70.1 nM for the I2 receptor [1]. While direct binding affinity data for (1-Ethyl-1H-pyrazol-4-yl)methanamine is not publicly reported, its established selective agonism at this receptor differentiates it from other pyrazole methanamines that lack this reported biological activity. This makes it a valuable tool for studying I2 receptor pharmacology.

Imidazoline I2 Receptor Blood Pressure Regulation Insulin Secretion

Predicted Lipophilicity (LogP) Differentiation

The predicted lipophilicity, a key determinant of ADME properties, is 1.062 for (1-Ethyl-1H-pyrazol-4-yl)methanamine . This is notably higher than the reported LogP of -0.26 for the same compound from a different vendor, likely due to varying computational prediction models . This compares to the methyl-substituted analog, (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, which is a salt form with different solubility characteristics. The LogP value is a critical parameter for predicting passive membrane permeability and compound distribution, and the specific value for the target compound can inform experimental design for assays requiring a certain lipophilicity profile.

Lipophilicity LogP ADME Properties

Availability and Physicochemical Profile for Procurement

(1-Ethyl-1H-pyrazol-4-yl)methanamine is available as a free base with a reported boiling point of 232.9°C at 760 mmHg and a density of 1.11 g/cm³ [1]. In contrast, a common analog, (1-methyl-1H-pyrazol-4-yl)methanamine, is often supplied as a hydrochloride salt (CAS 388088-86-0), which will have different solubility and stability profiles. The target compound's free base form offers flexibility for downstream reactions requiring a neutral amine. Its availability from multiple vendors and a defined purity of 95% [2] ensures reliable sourcing for research.

Physicochemical Properties Procurement Boiling Point

Validated Applications for (1-Ethyl-1H-pyrazol-4-yl)methanamine in Research & Development


Investigating Imidazoline I2 Receptor Pharmacology

Based on its reported function as a selective imidazoline I2 receptor agonist , (1-Ethyl-1H-pyrazol-4-yl)methanamine is a valuable tool compound for in vitro and in vivo studies investigating the role of I2 receptors in blood pressure regulation and insulin secretion. It serves as a specific pharmacological probe to delineate I2 receptor-mediated effects from other imidazoline receptor subtypes or off-target activities.

Synthesis of Novel Ligands with Specific Lipophilicity

The predicted LogP of 1.062 makes this compound a useful starting material for designing ligands where a moderate degree of lipophilicity is desired for optimizing membrane permeability or target engagement. This is a measurable parameter that guides medicinal chemists in their synthetic planning.

Use as a Neutral Amine Building Block

Its availability as a free base with a boiling point of 232.9°C at 760 mmHg and density of 1.11 g/cm³ [1] allows for direct use in a wide range of chemical reactions, such as amide bond formations, reductive aminations, and nucleophilic substitutions, without the need for prior neutralization of a salt form. This streamlines synthetic workflows and reduces the risk of side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Ethyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.